molecular formula C23H22N2O8S B4362721 3-[(ACETYLOXY)METHYL]-7-[({5-[(3-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID

3-[(ACETYLOXY)METHYL]-7-[({5-[(3-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID

Cat. No.: B4362721
M. Wt: 486.5 g/mol
InChI Key: WNUDHLROLGSOAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(ACETYLOXY)METHYL]-7-[({5-[(3-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(ACETYLOXY)METHYL]-7-[({5-[(3-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the bicyclic core: This is achieved through a series of cyclization reactions, often involving the use of catalysts to ensure the correct stereochemistry.

    Introduction of functional groups: Various functional groups are introduced through substitution reactions, where specific reagents are used to replace hydrogen atoms with desired groups.

    Final modifications:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

3-[(ACETYLOXY)METHYL]-7-[({5-[(3-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of alcohols or amines.

    Substitution: Various substitution reactions can occur, where functional groups are replaced by others using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions include alcohols, amines, and substituted derivatives, which can further undergo additional reactions to form more complex molecules.

Scientific Research Applications

3-[(ACETYLOXY)METHYL]-7-[({5-[(3-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate due to its unique structure and biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(ACETYLOXY)METHYL]-7-[({5-[(3-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Penicillins: Share a similar bicyclic structure but differ in their functional groups and biological activities.

    Cephalosporins: Another class of antibiotics with a similar core structure but different side chains.

    Carbapenems: Known for their broad-spectrum antibiotic activity, also featuring a bicyclic core.

Uniqueness

3-[(ACETYLOXY)METHYL]-7-[({5-[(3-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[42

Properties

IUPAC Name

3-(acetyloxymethyl)-7-[[5-[(3-methylphenoxy)methyl]furan-2-carbonyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O8S/c1-12-4-3-5-15(8-12)32-10-16-6-7-17(33-16)20(27)24-18-21(28)25-19(23(29)30)14(9-31-13(2)26)11-34-22(18)25/h3-8,18,22H,9-11H2,1-2H3,(H,24,27)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUDHLROLGSOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC=C(O2)C(=O)NC3C4N(C3=O)C(=C(CS4)COC(=O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(ACETYLOXY)METHYL]-7-[({5-[(3-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
Reactant of Route 2
3-[(ACETYLOXY)METHYL]-7-[({5-[(3-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
Reactant of Route 3
3-[(ACETYLOXY)METHYL]-7-[({5-[(3-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
Reactant of Route 4
Reactant of Route 4
3-[(ACETYLOXY)METHYL]-7-[({5-[(3-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
Reactant of Route 5
3-[(ACETYLOXY)METHYL]-7-[({5-[(3-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
Reactant of Route 6
3-[(ACETYLOXY)METHYL]-7-[({5-[(3-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID

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